molecular formula C18H14N4O4S2 B2832768 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-15-0

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2832768
CAS RN: 477212-15-0
M. Wt: 414.45
InChI Key: RPEFLOVJWKOSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiadiazole ring and a dioxole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and mass spectrometry .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Compounds containing thiadiazole and related heterocyclic moieties have been synthesized using microwave-assisted methods. These compounds exhibit various biological activities, including antimicrobial, antilipase, and antiurease activities. The synthetic approach and the biological evaluation of these compounds indicate their potential as lead compounds for further drug development processes, excluding the consideration of specific drug use and side effects (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Design and Synthesis of Antibacterial Agents

Analogues of benzothiazoles have been designed and synthesized, demonstrating significant antibacterial activity against various bacterial strains. These studies highlight the importance of structural modifications in enhancing the biological efficacy of thiadiazole derivatives. Such research underscores the potential of these compounds in developing new antibacterial agents, focusing purely on scientific applications rather than direct drug use (Palkar et al., 2017).

Anticancer Activities of Thiazole Derivatives

Research into thiazole and thiadiazole derivatives has also uncovered their potential as anticancer agents. The synthesis of novel compounds containing these moieties has led to the identification of molecules with significant anticancer activity against various cancer cell lines. This line of research is critical for understanding the molecular basis of cancer and developing new therapeutic strategies (Gomha et al., 2017).

Novel Synthetic Routes and Antimicrobial Properties

The development of novel synthetic routes for producing thiazole derivatives has been explored, leading to compounds with promising antimicrobial properties. These studies contribute to the field of antimicrobial research by providing new insights into the design and synthesis of compounds capable of combating microbial resistance (Bikobo et al., 2017).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c23-15(19-12-4-2-1-3-5-12)9-27-18-22-21-17(28-18)20-16(24)11-6-7-13-14(8-11)26-10-25-13/h1-8H,9-10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEFLOVJWKOSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.